molecular formula C10H11F2NO2 B4557921 3,4-difluoro-N-(2-methoxyethyl)benzamide

3,4-difluoro-N-(2-methoxyethyl)benzamide

Cat. No.: B4557921
M. Wt: 215.20 g/mol
InChI Key: QVXUAIBZHFLVEV-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-methoxyethyl)benzamide (CAS: 1396759-42-4) is a fluorinated benzamide derivative with the molecular formula C₁₂H₁₁F₂N₃O₃ and a molecular weight of 283.23 g/mol. Its SMILES notation is COCCc1nnc(o1)NC(=O)c1ccc(c(c1)F)F, reflecting a benzamide core substituted with two fluorine atoms at the 3- and 4-positions and a 2-methoxyethyl group attached to the amide nitrogen .

Properties

IUPAC Name

3,4-difluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXUAIBZHFLVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzoyl chloride and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-methoxyethylamine in the chosen solvent, with stirring and cooling to maintain a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. .

Industrial Production Methods

Industrial production methods for 3,4-difluoro-N-(2-methoxyethyl)benzamide would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-N-(2-methoxyethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance binding affinity and selectivity by forming strong interactions with the target site. The methoxyethyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 3,4-difluoro motif is common in compounds targeting enzymes like PDE4 or PLD2, as fluorination enhances metabolic stability and membrane permeability .
  • Side Chain Variations : The 2-methoxyethyl group in the target compound balances lipophilicity and solubility, whereas hydroxypropyl (in ) or spirocyclic amines (in ) alter pharmacokinetic profiles.

Enzyme Inhibition

  • ML298 : Exhibits 50-fold selectivity for PLD2 over PLD1, attributed to its spirocyclic amine substituent, which optimizes steric and electronic interactions with the enzyme’s active site .
  • Roflumilast: A PDE4 inhibitor with IC₅₀ values in the nanomolar range (0.8–21 nM) across immune cells, outperforming older analogs like rolipram due to its difluoromethoxy and pyridyl groups .

Neuroleptic Activity

Benzamide derivatives such as amisulpride and tiapride () share structural similarities with the target compound but feature sulfonyl or ethylamine groups, enabling dopamine receptor antagonism. The absence of such groups in 3,4-difluoro-N-(2-methoxyethyl)benzamide suggests divergent biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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